molecular formula C17H16N6O2 B2739385 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950253-26-6

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2739385
CAS No.: 950253-26-6
M. Wt: 336.355
InChI Key: QYRMODLYIVLJET-UHFFFAOYSA-N
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Description

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a phenyl group at the 1-position of the triazole ring and a 4-acetamidophenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11(24)19-12-7-9-13(10-8-12)20-17(25)15-16(18)23(22-21-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRMODLYIVLJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Acetylation: The acetylamino group is introduced by reacting the amine with acetic anhydride under mild conditions.

    Coupling Reactions: The final coupling of the phenyl group and the triazole ring is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield oxides, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is C17H16N6O2. Its structure features a triazole ring which is significant for its biological activities. The presence of the amino group and the acetamido substitution enhances its potential as a pharmacological agent.

Anticancer Activity

Overview
Recent studies have identified this compound as a promising candidate in anticancer therapy. Its mechanism of action involves the induction of apoptosis in cancer cells, making it a subject of interest for further development.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be below 100 μM, indicating potent activity .
  • Mechanism of Action
    The compound was observed to increase apoptotic cell populations significantly. Flow cytometry analysis revealed that treatment with this compound led to changes in mitochondrial membrane potential and cell cycle arrest, suggesting that it triggers intrinsic apoptotic pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Derivatives of this compound have also been synthesized to enhance its anticancer properties.

Derivative Synthesis Method Anticancer Activity
Compound AReaction with phenylglyoxal hydrateIC50 < 50 μM against HeLa
Compound BSubstitution reactions with acetamidesEnhanced activity against MCF-7

Pharmacokinetics and ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for the development of any new drug candidate. Preliminary studies indicate that the compound has favorable ADME properties, which are essential for its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole-carboxamide scaffold is highly modular, with variations in substituents influencing pharmacological properties. Key analogs include:

Compound Name (Simplified) R1 (1-Position) R2 (N-Substituent) Molecular Weight (g/mol) Notable Biological Activity Source
Target Compound Phenyl 4-acetamidophenyl Not reported Data needed -
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-... 4-methylphenyl 2,5-dichlorophenyl Calculated ~357.2 GP = -13.42% (Renal cancer RXF 393 cells)
5-amino-N-(4-fluorophenyl)-1-phenyl-... Phenyl 4-fluorophenyl 297.29 Data needed (Structural analog with potential kinase inhibition)
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-... 4-fluorobenzyl 3-methylphenyl Calculated ~354.3 Discontinued; likely tested for antiproliferative activity
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-... 4-fluorophenyl 2,4-dimethoxyphenyl Calculated ~343.3 GP = -27.30% (CNS cancer SNB-75 cells)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Dichloro and fluoro substituents (e.g., 2,5-dichlorophenyl) enhance cytotoxicity but may reduce solubility. These groups likely improve target binding via hydrophobic interactions .
  • The acetamido group may also participate in hydrogen bonding with biological targets .
  • Benzyl vs. Phenyl Substitutions : Benzyl derivatives (e.g., 4-fluorobenzyl) exhibit varied activity, but some are discontinued due to synthesis challenges or stability issues .
Pharmacological Activity
  • Anticancer Efficacy : Analogs with dichlorophenyl or dimethoxyphenyl groups show selective activity against renal and CNS cancers, with growth inhibition percentages (GP) ranging from -13.42% to -27.30% .
  • Kinase Inhibition: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-... demonstrated potent B-Raf kinase inhibition, highlighting the scaffold’s applicability in targeted therapies .
  • Microbial Targets: Derivatives have shown activity against Trypanosoma cruzi and bacterial SOS response pathways, though these are less explored compared to anticancer applications .
Physicochemical Properties
  • Solubility : The acetamido group in the target compound likely enhances solubility compared to halogenated analogs, though experimental data are lacking.
  • Stability : Fluorinated analogs (e.g., 4-fluorophenyl) may exhibit metabolic resistance due to the strength of C-F bonds, whereas methoxy groups could be susceptible to demethylation .

Biological Activity

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (referred to as "the compound") is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring with an amino group at the 5-position and a carboxamide functional group at the 4-position. Its structure can be represented as follows:

Structure C16H17N5O\text{Structure }\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}

Key Features:

  • Triazole Core : Known for its role in various biological activities.
  • Amino and Carboxamide Groups : Enhance solubility and interaction with biological targets.

The compound exhibits multiple biological activities, primarily attributed to its ability to interact with various enzymes and receptors:

  • Inhibition of Carbonic Anhydrase-II : The compound has been identified as a potent inhibitor of carbonic anhydrase-II, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can affect physiological processes such as respiration and ion transport .
  • Antiparasitic Activity : In studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, the compound demonstrated significant efficacy in reducing parasite burden in infected models. This effect was attributed to improved potency and metabolic stability compared to existing treatments .

Comparative Biological Activity

The table below summarizes the biological activities of similar compounds within the triazole class:

Compound NameStructural FeaturesBiological Activity
5-Amino-1H-TriazoleBasic structure without substituentsModerate inhibition against carbonic anhydrase-II
4-Methylthio-N-(p-tolyl)-triazoleContains a methylthio groupAntifungal properties
5-Amino-N-(p-nitrophenyl)-triazoleFeatures a nitrophenyl groupPotential anti-cancer activity

Case Studies

  • Chagas Disease Treatment :
    • A study evaluated the efficacy of the compound in a mouse model of Chagas disease. The results indicated that it significantly suppressed parasite load compared to control groups, showcasing its potential as a novel therapeutic agent .
  • Antimicrobial Properties :
    • Research has shown that derivatives of this triazole exhibit antibacterial activity against various pathogens, outperforming traditional antibiotics in some cases .
  • Antioxidant Activity :
    • The compound's derivatives have also been assessed for antioxidant properties, with certain modifications leading to enhanced radical scavenging abilities compared to standard antioxidants like Vitamin C .

Structure-Activity Relationship (SAR)

Preliminary studies suggest that the presence of polar groups within the triazole derivatives enhances their biological activity. The methoxy substituent is believed to increase lipophilicity, improving interaction profiles with biological targets .

Key Findings:

  • Compounds with additional functional groups generally exhibit improved solubility and bioavailability.
  • Substituents at specific positions on the triazole ring can significantly alter pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves Huisgen cycloaddition (click chemistry) between azides and alkynes, followed by functionalization of the triazole core. For example:

React 4-acetamidoaniline with phenylacetylene via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimize yield by controlling reaction temperature (60–80°C) and catalyst concentration (1–5 mol% CuI).

  • Purity Assurance : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm >95% purity .

Q. How can researchers address low aqueous solubility during in vitro assays?

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤0.1% v/v) to maintain solubility without cytotoxicity.
  • Synthesize water-soluble derivatives (e.g., PEGylated analogs or salt forms via carboxylate protonation).
  • Employ nanoformulations (liposomes or cyclodextrin complexes) for enhanced bioavailability .

Q. What analytical techniques are critical for structural characterization?

  • Key Techniques :

  • NMR : Assign protons (¹H) and carbons (¹³C) using 2D COSY and HSQC.
  • X-ray crystallography : Refine crystal structures with SHELXL (e.g., resolve disorder in the acetamido group) .
  • Mass spectrometry : Confirm molecular weight via ESI-TOF (expected [M+H]⁺: 377.14 g/mol) .

Q. What are the primary biological targets of this compound?

  • Identified Targets :

  • Enzymes: Tyrosine kinases (e.g., B-Raf) due to triazole-carboxamide interactions with ATP-binding pockets.
  • Receptors: Estrogen receptor analogs via hydrogen bonding with the acetamido group.
  • Validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) for binding affinity studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve anticancer potency?

  • Approach :

  • Systematically substitute the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
  • Replace the acetamido moiety with sulfonamide or urea to modulate hydrophobicity.
  • Evaluation : Test derivatives against renal (RXF 393) and CNS (SNB-75) cancer cell lines; measure IC₅₀ values via MTT assays .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Troubleshooting :

  • Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms).
  • Perform pharmacokinetic profiling (Cmax, t₁/₂) in murine models to identify bioavailability bottlenecks.
  • Use orthologous assays (e.g., 3D tumor spheroids) to bridge 2D in vitro and in vivo results .

Q. How does the compound’s mechanism differ in antimicrobial vs. anticancer applications?

  • Divergent Mechanisms :

  • Antimicrobial : Disrupts bacterial membrane integrity via lipophilic triazole interactions (confirmed by SYTOX Green uptake assays).
  • Anticancer : Induces apoptosis via caspase-3/7 activation (flow cytometry with Annexin V/PI staining).
  • Cross-Validation : Compare transcriptomic profiles (RNA-seq) in treated vs. untreated cells .

Q. What high-throughput methods are suitable for crystallization and polymorph screening?

  • Methods :

  • Use robotic liquid handlers (e.g., Gryphon LCP) for 96-well crystallization trials.
  • Screen solvents (ethanol, acetonitrile) and additives (poloxamers) to isolate stable polymorphs.
  • Analyze diffraction patterns with automated pipelines (e.g., DIALS) .

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